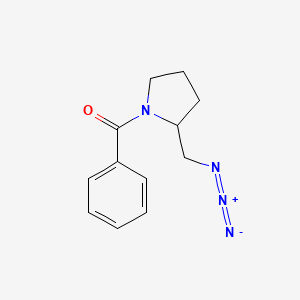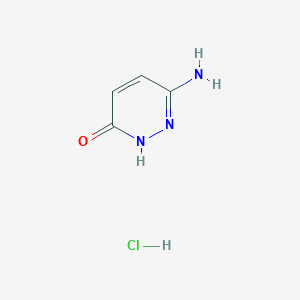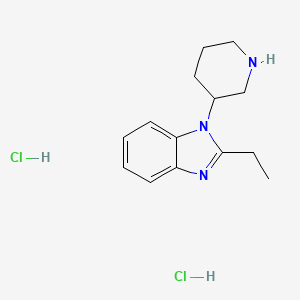
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
“(3-fluoro-5-methylphenyl)boronic acid” is a chemical compound with the empirical formula C7H8BFO2 and a molecular weight of 153.95 . It is a solid substance .
Physical And Chemical Properties Analysis
“(3-fluoro-5-methylphenyl)boronic acid” has a molecular weight of 153.95 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 154.0601378 g/mol. It has a topological polar surface area of 40.5 Ų .Applications De Recherche Scientifique
Synthesis and Biological Activity
Researchers have developed novel triazole analogues, including derivatives synthesized from 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, which have shown significant antibacterial activity against human pathogenic bacteria. These compounds, evaluated against strains such as Escherichia coli and Klebsiella pneumoniae, have emerged as potential molecules for further development in combating bacterial infections (Nagaraj, Srinivas, & Rao, 2018).
Oriented Synthesis Methods
A new method for the synthesis of triazole derivatives, including 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, has been designed. This method utilizes phenyl acetylene as raw materials, highlighting the ease of starting materials, high stereoselectivity, and good overall yield, indicating its importance as an intermediate in drug synthesis (Liu et al., 2015).
Photophysical Properties and Application Prospects
The synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) has led to compounds with bright blue fluorescence, excellent quantum yields, and large Stokes shifts. These properties make ATAs suitable for applications as sensors for monitoring and controlling pH in biological research, thanks to their sensitivity to both structural changes and the microenvironment (Safronov et al., 2020).
Antimicrobial Activity
Unexpected synthesis of certain triazole-4-carbonyl derivatives has shown significant antimicrobial activity. This includes the inhibition of the growth of bacteria such as Listeria monocytogenes and Escherichia coli, comparable to that of standard antibiotics like ampicillin and vancomycin, demonstrating its potential in antimicrobial applications (Kariuki et al., 2022).
Propriétés
IUPAC Name |
1-(3-fluoro-5-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-2-7(11)4-8(3-6)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFSEEDIHPNMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)





![[1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1380114.png)





![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride](/img/structure/B1380120.png)